2,5-dichloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties.
Mechanism of Action
Benzothiazoles
are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been found to possess diverse biological activities, such as anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The anti-inflammatory activity of benzothiazoles is mediated chiefly through inhibition of biosynthesis of prostaglandins .
Thiophenes
are five-membered heterocyclic compounds containing a sulfur atom. Thiophene derivatives have been reported to possess various biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also used in industrial chemistry and material science as corrosion inhibitors .
Biochemical Analysis
Biochemical Properties
Related compounds have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
It is hypothesized that this compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorothiophene-3-carboxylic acid with 6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazole under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or thioethers.
Scientific Research Applications
2,5-dichloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Organic Electronics: Its unique electronic properties make it suitable for use in the fabrication of sensors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide: Similar in structure but with a pyridine ring instead of the benzothiazole moiety.
2,5-dichloro-N-(phenyl)thiophene-3-carboxamide: Contains a phenyl group instead of the benzothiazole moiety.
Uniqueness
The uniqueness of 2,5-dichloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide lies in its benzothiazole moiety, which imparts distinct electronic and steric properties. This structural feature enhances its interaction with biological targets and its performance in electronic applications compared to similar compounds .
Properties
IUPAC Name |
2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2OS2/c1-18-8-3-2-6(14)4-9(8)20-13(18)17-12(19)7-5-10(15)21-11(7)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBHFESLWAFBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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